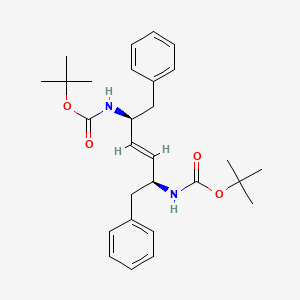

di-tert-butyl ((2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diyl)dicarbamate

説明

2. 製法

合成ルートと反応条件

ジ-tert-ブチル ((2S,5S,E)-1,6-ジフェニルヘキサ-3-エン-2,5-ジイル)ジカルバメートの合成は、通常、ジ-tert-ブチルジカルボネートと適切なジフェニルヘキセン誘導体の反応を伴います。反応は通常、穏やかな条件下、多くの場合、トリエチルアミンなどの塩基の存在下で行われ、カルバメート結合の形成を促進します。

工業生産方法

工業的な環境では、この化合物の生産には、大規模なバッチ式または連続プロセスが関与する可能性があります。反応条件は、最終製品の収率と純度が高くなるように最適化されます。溶媒の選択、温度制御、反応時間は、生産プロセス中に注意深く監視される重要なパラメーターです。

特性

分子式 |

C28H38N2O4 |

|---|---|

分子量 |

466.6 g/mol |

IUPAC名 |

tert-butyl N-[(E,2S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,6-diphenylhex-3-en-2-yl]carbamate |

InChI |

InChI=1S/C28H38N2O4/c1-27(2,3)33-25(31)29-23(19-21-13-9-7-10-14-21)17-18-24(20-22-15-11-8-12-16-22)30-26(32)34-28(4,5)6/h7-18,23-24H,19-20H2,1-6H3,(H,29,31)(H,30,32)/b18-17+/t23-,24-/m1/s1 |

InChIキー |

VXMSRHGIVULFPD-BEZSILKHSA-N |

異性体SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)/C=C/[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C |

正規SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=CC(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl ((2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diyl)dicarbamate typically involves the reaction of di-tert-butyl dicarbonate with a suitable diphenylhexene derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored during the production process.

化学反応の分析

反応の種類

ジ-tert-ブチル ((2S,5S,E)-1,6-ジフェニルヘキサ-3-エン-2,5-ジイル)ジカルバメートは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、対応する酸化物に変換するために酸化することができます。

還元: 還元反応は、アミンまたはアルコールの生成につながる可能性があります。

置換: この化合物は、求核置換反応に関与することができます。この反応では、カルバメート基が他の官能基に置き換えられます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

置換: アミンまたはアルコールなどの求核剤は、置換反応で使用できます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成する可能性がありますが、還元はアミンまたはアルコールを生成する可能性があります。

科学的研究の応用

ジ-tert-ブチル ((2S,5S,E)-1,6-ジフェニルヘキサ-3-エン-2,5-ジイル)ジカルバメートは、次のようないくつかの科学研究における応用があります。

化学: 有機合成における試薬およびアミン保護基として使用されます。

生物学: 潜在的な生物学的活性と酵素との相互作用について研究されています。

医学: 抗炎症作用や抗がん作用などの潜在的な治療効果について調査されています。

工業: 新しい材料の開発において、および他の化合物の合成における中間体として使用されます。

作用機序

6. 類似の化合物との比較

類似の化合物

ジ-tert-ブチルジカルボネート: 有機合成で広く使用されている一般的なカルバメート。

ジフェニルヘキセン誘導体: 類似の構造骨格を持つ化合物。

他のカルバメート: 類似の官能基を持つが、置換基が異なる化合物。

独自性

ジ-tert-ブチル ((2S,5S,E)-1,6-ジフェニルヘキサ-3-エン-2,5-ジイル)ジカルバメートは、tert-ブチル基とジフェニルヘキセン骨格の特定の組み合わせにより、独自の特徴があります。このユニークな構造は、さまざまな用途で価値がある、独特の化学的および物理的特性を付与します。

類似化合物との比較

Similar Compounds

Di-tert-butyl dicarbonate: A common carbamate used in organic synthesis.

Diphenylhexene derivatives: Compounds with similar structural backbones.

Other carbamates: Compounds with similar functional groups but different substituents.

Uniqueness

Di-tert-butyl ((2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diyl)dicarbamate is unique due to its specific combination of tert-butyl groups and diphenylhexene backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。